![molecular formula C12H10Cl2N2O2S2 B2770808 2,6-dichloro-N-[4-(methylsulfanyl)phenyl]pyridine-3-sulfonamide CAS No. 1241281-52-6](/img/structure/B2770808.png)
2,6-dichloro-N-[4-(methylsulfanyl)phenyl]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-N-[4-(methylsulfanyl)phenyl]pyridine-3-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with chlorine atoms and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[4-(methylsulfanyl)phenyl]pyridine-3-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichloropyridine and 4-(methylsulfanyl)aniline.
Sulfonation: The pyridine ring is sulfonated using chlorosulfonic acid to introduce the sulfonamide group at the 3-position.
Coupling Reaction: The sulfonated pyridine is then coupled with 4-(methylsulfanyl)aniline under basic conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to accelerate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-N-[4-(methylsulfanyl)phenyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as a solvent.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Sulfonic acids and amines.
Applications De Recherche Scientifique
2,6-Dichloro-N-[4-(methylsulfanyl)phenyl]pyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can lead to the development of new therapeutic agents.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of agrochemicals or other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2,6-dichloro-N-[4-(methylsulfanyl)phenyl]pyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropyridine: Lacks the sulfonamide and methylsulfanyl groups, making it less versatile in biological applications.
N-(4-Methylsulfanylphenyl)pyridine-3-sulfonamide: Similar structure but without the chlorine atoms, which may affect its reactivity and biological activity.
4-(Methylsulfanyl)aniline: Contains the methylsulfanyl group but lacks the pyridine and sulfonamide functionalities.
Uniqueness
2,6-Dichloro-N-[4-(methylsulfanyl)phenyl]pyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of chlorine atoms enhances its electrophilicity, making it more reactive in substitution reactions. The sulfonamide group provides the ability to form strong hydrogen bonds, which is crucial for its interaction with biological targets.
This compound’s distinct structure and properties make it a valuable tool in various fields of scientific research, offering potential for the development of new therapeutic agents and industrial applications.
Propriétés
IUPAC Name |
2,6-dichloro-N-(4-methylsulfanylphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S2/c1-19-9-4-2-8(3-5-9)16-20(17,18)10-6-7-11(13)15-12(10)14/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZACIMQTWZJKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B2770725.png)
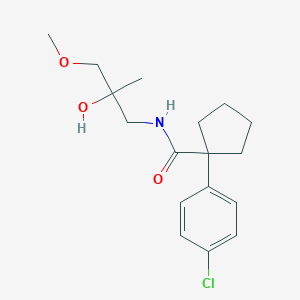
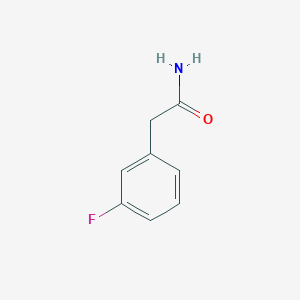
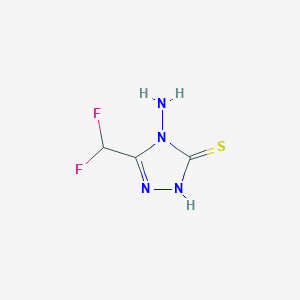
![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2770731.png)
![4-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2770733.png)
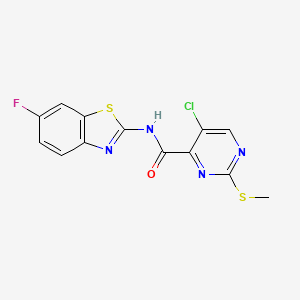

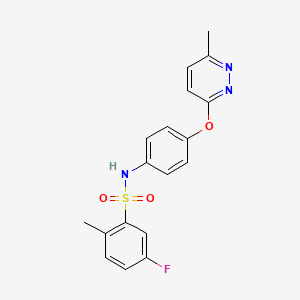
![5-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2770740.png)
![1-[(2-Fluorophenyl)methyl]guanidine hydrochloride](/img/structure/B2770742.png)
![2-(2-nitrobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2770745.png)
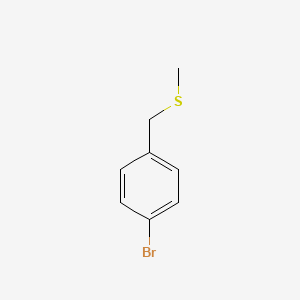
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2770748.png)
